4-Bromo-2-chloropyridine-3-carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMGNDNTOOOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704431 | |
| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-84-1 | |
| Record name | 4-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128071-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of 4 Bromo 2 Chloropyridine 3 Carboxaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) at the C-3 position is a primary site of chemical reactivity, participating in a range of nucleophilic additions and condensation reactions. Its electrophilicity is significantly influenced by the electronic environment of the substituted pyridine (B92270) ring.
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This initial attack leads to the formation of a tetrahedral alkoxide intermediate by breaking the C=O pi bond and rehybridizing the carbon from sp² to sp³. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The presence of electron-withdrawing chlorine and bromine atoms on the pyridine ring enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols or the addition of cyanide to form cyanohydrins. The reduction of the aldehyde, for instance with sodium borohydride (B1222165) or lithium aluminum hydride, is another example of a nucleophilic addition (of a hydride ion) that yields the corresponding primary alcohol, (4-bromo-2-chloropyridin-3-yl)methanol.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride Ion | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Alkyl Group | Grignard Reagent (R-MgBr) | Secondary Alcohol |
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. This reaction typically proceeds via an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Similarly, it can react with hydroxylamine (B1172632) to form oximes and with hydrazine (B178648) derivatives to yield hydrazones.
These condensation reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, the reaction of substituted pyridine carboxaldehydes with aminothiophenes can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives, which are scaffolds of interest in medicinal chemistry. mdpi.comresearchgate.netarkat-usa.org
The reactivity of the aldehyde is influenced by the pH of the reaction medium. In aqueous acidic solutions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the addition of weak nucleophiles like water to form a hydrate (B1144303) (gem-diol). In alcoholic solvents under acidic or basic catalysis, it can react with alcohols to form hemiacetals.
The aldehyde group can be oxidized to the corresponding carboxylic acid, 4-bromo-2-chloropyridine-3-carboxylic acid, using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. The ease of this oxidation is typical for aldehydes.
In strongly acidic media, such as superacids like triflic acid (CF₃SO₃H), pyridinecarboxaldehydes exhibit significantly enhanced electrophilicity, a phenomenon known as superelectrophilic activation. acs.orgacs.org This occurs because both the pyridine ring nitrogen and the carbonyl oxygen can be protonated, generating a dicationic species. acs.orgresearchgate.net This diprotonated form is a much stronger electrophile than the simple protonated carbonyl group (carboxonium ion). acs.org
Studies on 3-pyridinecarboxaldehyde (B140518) have shown it to be more reactive than benzaldehyde (B42025) in acid-catalyzed condensation reactions with arenes. acs.orgacs.org For instance, it can react with deactivated arenes like chlorobenzene (B131634) and nitrobenzene (B124822) in triflic acid, whereas benzaldehyde does not. acs.orgacs.org This heightened reactivity is attributed to the formation of a dicationic superelectrophile. acs.orgresearchgate.net 4-Bromo-2-chloropyridine-3-carboxaldehyde is expected to exhibit similar or even more pronounced superelectrophilic behavior due to the additional electron-withdrawing effects of the halogens, making it capable of reacting with exceptionally weak nucleophiles. nih.gov
Reactivity of Halogen Substituents (Bromine and Chlorine)
The bromine atom at C-4 and the chlorine atom at C-2 are key sites for substitution and cross-coupling reactions, providing a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
The halogenated pyridine core of this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is widely used. organic-chemistry.org Both the C-Br and C-Cl bonds can participate, though the C-Br bond is generally more reactive. This allows for selective or sequential couplings. For instance, coupling at the C-4 position (bromine) can be achieved under milder conditions, leaving the C-2 position (chlorine) available for a subsequent, different coupling reaction. mdpi.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and is effective for coupling with both 2-chloropyridines and 2-bromopyridines. nih.govorganic-chemistry.org An efficient Negishi cross-coupling strategy for substituted 2,2′-bipyridines has been developed using tetrakis(triphenylphosphine)palladium(0) as a catalyst for both 2-bromo- and 2-chloropyridines. organic-chemistry.orgresearchgate.net This methodology can be applied to this compound to introduce a wide variety of alkyl, aryl, or vinyl substituents. The higher reactivity of the C-Br bond compared to the C-Cl bond again offers potential for regioselective functionalization.
Table 2: Comparison of Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst (Typical) | Leaving Group Reactivity | Key Advantages |
|---|---|---|---|---|
| Suzuki | Boronic acid / ester | Pd(PPh₃)₄, Pd(OAc)₂ | I > Br > OTf > Cl | High stability and low toxicity of boron reagents. organic-chemistry.org |
| Negishi | Organozinc halide | Pd(PPh₃)₄, Ni(acac)₂ | I > Br > Cl > OTf | High reactivity and functional group tolerance. wikipedia.orgnih.gov |
Nucleophilic Aromatic Substitution (SNAr) Pathways in Halopyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halopyridines. In contrast to benzene (B151609) derivatives, pyridine is highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). wikipedia.orgstackexchange.com This enhanced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate (a Meisenheimer-type complex) formed during the reaction. stackexchange.comuoanbar.edu.iq
For this compound, the presence of two halogen atoms at the activated 2- and 4-positions presents the question of regioselectivity. The stability of the intermediate is the determining factor for the reaction's feasibility and regioselectivity. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This is not possible for an attack at the C-3 or C-5 positions. stackexchange.com
In dihalopyridines, the nature of the halogen and the reaction conditions determine which halogen is substituted. Generally, the order of leaving group ability in SNAr reactions is F > Cl > Br > I. However, the positions of the halogens on the pyridine ring and the nature of the nucleophile can influence this trend. For instance, in some cases, the chlorine at the 2-position is more readily substituted, while in others, the bromine at the 4-position is more labile. uoanbar.edu.iq The electron-withdrawing aldehyde group at the 3-position further activates the ring towards nucleophilic attack.
| Position of Attack | Stability of Intermediate | Key Factor |
| C-2 or C-4 | High | Negative charge delocalized onto the electronegative nitrogen atom. stackexchange.com |
| C-3 or C-5 | Low | Negative charge is only delocalized on carbon atoms. stackexchange.com |
Halogen-Metal Exchange Reactions and their Regioselectivity
Halogen-metal exchange is a fundamental reaction in organometallic chemistry, allowing for the conversion of an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.org This reaction is particularly useful for creating a nucleophilic carbon center that can then react with various electrophiles. wikipedia.orgznaturforsch.com The rate of exchange generally follows the trend I > Br > Cl > F. wikipedia.org
In the case of this compound, a halogen-metal exchange reaction would be expected to occur preferentially at the C-4 position, replacing the bromine atom. wikipedia.org This regioselectivity is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in this type of transformation. wikipedia.org The reaction is typically carried out at low temperatures using an organolithium reagent like n-butyllithium or t-butyllithium. tcnj.eduresearchgate.net
However, the presence of the aldehyde group introduces a complication, as organolithium reagents are strong nucleophiles and can add to the carbonyl group. To circumvent this, the reaction often requires carefully controlled conditions, such as very low temperatures, or the use of a combination of reagents like isopropylmagnesium chloride and n-butyllithium, which can selectively perform the halogen-metal exchange in the presence of sensitive functional groups. nih.gov
| Halogen | Position | Likelihood of Exchange | Rationale |
| Bromo | C-4 | High | C-Br bond is generally more reactive in halogen-metal exchange than C-Cl. wikipedia.org |
| Chloro | C-2 | Low | C-Cl bond is less reactive in halogen-metal exchange. wikipedia.org |
Reactivity of the Pyridine Nitrogen Atom
N-Activation and its Role in Reactivity
The pyridine nitrogen can be activated by reaction with various electrophiles. wikipedia.org Protonation with a strong acid or alkylation with an alkyl halide leads to the formation of a positively charged pyridinium (B92312) salt. wikipedia.org This positive charge significantly increases the electron-withdrawing effect on the ring, making it even more susceptible to nucleophilic attack.
Another important method of N-activation is the formation of a pyridine N-oxide by oxidation, often with a peracid. wikipedia.org The N-oxide group is interesting because it can act as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while also being inductively electron-withdrawing. This activation can be strategically used to direct electrophilic substitution to the 4-position, after which the oxygen can be removed by a reducing agent. wikipedia.org For SNAr reactions, the formation of the N-oxide can also enhance the reactivity of the halogens at the 2- and 4-positions.
Influence of Pyridine Nitrogen on Reaction Pathways and Selectivity
The inherent electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, similar to a nitro group on a benzene ring. uoanbar.edu.iq Any electrophilic attack that does occur is directed to the 3- and 5-positions, which are the most electron-rich carbons in the deactivated ring. wikipedia.org
Conversely, this electron deficiency makes the pyridine ring highly reactive towards nucleophilic substitution, especially at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq The nitrogen atom can stabilize the anionic intermediate formed during nucleophilic attack at these positions through resonance, a key factor in the lower activation energy for these reactions compared to nucleophilic substitution on benzene. stackexchange.com Therefore, in this compound, the pyridine nitrogen directs nucleophiles to attack either the C-2 or C-4 position.
Investigating Reaction Mechanisms and Intermediates
The study of reaction mechanisms for compounds like this compound often involves a combination of experimental and computational methods. ethernet.edu.et For SNAr reactions, the mechanism is generally accepted to be a two-step addition-elimination process. youtube.com The first, and typically rate-determining, step is the nucleophilic attack on the carbon bearing the leaving group, which disrupts the aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring. youtube.com The stability of the Meisenheimer intermediate is crucial, and as discussed, the ability to delocalize the negative charge onto the pyridine nitrogen is a major stabilizing factor. stackexchange.com
In halogen-metal exchange reactions, the mechanism can be more complex and is still a subject of study. It is generally believed to proceed through an "ate" complex, where the organolithium reagent coordinates to the halogen atom. researchgate.net For substrates with multiple halogens, the regioselectivity is determined by a combination of electronic and steric factors, as well as the stability of the resulting organometallic intermediate. researchgate.net The presence of directing groups can also influence the outcome.
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the transition states and intermediates of these reactions, helping to rationalize observed selectivities and predict reactivity. researchgate.net
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and electronic environment of each atom can be established.
¹H NMR Chemical Shift Analysis of Pyridine (B92270) and Aldehyde Protons
The ¹H NMR spectrum of 4-Bromo-2-chloropyridine-3-carboxaldehyde is expected to show distinct signals for the two aromatic protons on the pyridine ring and the single aldehyde proton. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the deshielding effects of the chloro, bromo, and carboxaldehyde substituents, causes the ring protons to resonate at a lower field (higher ppm values) compared to benzene (B151609). pw.edu.pl
The aldehyde proton (CHO) is anticipated to appear as a singlet in the characteristic downfield region of 9.5-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group. The two remaining protons on the pyridine ring, at positions 5 and 6, would likely appear as doublets due to coupling with each other. The proton at position 6 (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most downfield of the ring protons. The proton at position 5 (H-5) would be influenced by the adjacent bromine atom.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aldehyde (H-C=O) | 9.5 - 10.5 | Singlet (s) |
| Pyridine H-6 | 8.5 - 8.8 | Doublet (d) |
| Pyridine H-5 | 7.8 - 8.2 | Doublet (d) |
¹³C NMR Chemical Shift Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one aldehyde carbon.
The aldehyde carbonyl carbon (C=O) is the most deshielded and is expected to have the largest chemical shift, typically in the range of 185-195 ppm. libretexts.org The carbons of the pyridine ring will have shifts influenced by the attached substituents and the ring nitrogen. The carbons directly bonded to the electronegative chlorine (C-2) and bromine (C-4) atoms will be significantly affected. rsc.org The carbon adjacent to the nitrogen (C-6) will also be shifted downfield. Carbons C-3 and C-5 will have their chemical shifts determined by the combined electronic effects of the neighboring substituents. Generally, aromatic carbons appear in the 120-150 ppm range. oregonstate.edu
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 185 - 195 |
| Pyridine C-2 (C-Cl) | 150 - 155 |
| Pyridine C-6 (C-N) | 148 - 152 |
| Pyridine C-5 | 135 - 140 |
| Pyridine C-3 (C-CHO) | 130 - 135 |
| Pyridine C-4 (C-Br) | 120 - 125 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR and FT-Raman spectra of this compound would be dominated by vibrations associated with the aldehyde group and the substituted pyridine ring. Key expected vibrational modes include:
C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1685-1710 cm⁻¹ for aromatic aldehydes, is the most prominent feature. orgchemboulder.com Conjugation with the pyridine ring lowers the frequency compared to aliphatic aldehydes. orgchemboulder.com
Aldehyde C-H Stretch: This usually appears as a pair of weak to medium bands in the FT-IR spectrum, one near 2830-2850 cm⁻¹ and another, more diagnostic, band near 2720-2750 cm⁻¹. orgchemboulder.com
Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region. elixirpublishers.com
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the fingerprint region (below 1300 cm⁻¹).
C-Halogen Stretches: The C-Cl stretching absorption is expected in the 850-550 cm⁻¹ region, while the C-Br stretch appears at a lower frequency, typically between 680-515 cm⁻¹. elixirpublishers.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aldehyde C-H Stretch | 2830 - 2850 and 2720 - 2750 | FT-IR |
| Carbonyl (C=O) Stretch | 1685 - 1710 | FT-IR (Strong), FT-Raman (Medium) |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FT-IR, FT-Raman |
| C-Cl Stretch | 550 - 850 | FT-IR, FT-Raman |
| C-Br Stretch | 515 - 680 | FT-IR, FT-Raman |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While no publicly available crystal structure for this compound has been identified in the searched literature, predictions can be made based on related structures.
The molecule is expected to be largely planar, with the aldehyde group potentially showing some torsional rotation relative to the pyridine ring. In the solid state, intermolecular interactions would play a significant role in the crystal packing. Given the presence of halogen atoms and the aromatic system, several types of interactions are plausible:
Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with the nitrogen atom or the aldehyde oxygen of neighboring molecules.
π–π Stacking: The electron-deficient pyridine rings could stack in an offset face-to-face arrangement, a common packing motif for aromatic systems.
C-H···O/N Interactions: Weak hydrogen bonds between the aromatic C-H groups and the oxygen or nitrogen atoms of adjacent molecules could further stabilize the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₆H₃BrClNO, which corresponds to a monoisotopic molecular weight of approximately 218.9 g/mol . chemscene.com
The mass spectrum is expected to show a highly characteristic molecular ion (M⁺) region due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). libretexts.org This will result in a complex cluster of peaks:
M⁺: The peak for the molecule containing ⁷⁹Br and ³⁵Cl.
M+2: A prominent peak of roughly 1.3 times the intensity of M⁺, arising from molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.
M+4: A smaller peak corresponding to the molecule containing both heavier isotopes, ⁸¹Br and ³⁷Cl.
Common fragmentation pathways for aromatic aldehydes include the initial loss of the formyl radical (CHO, 29 Da) or a hydrogen atom. acs.org Subsequent fragmentation would likely involve the loss of the halogen atoms.
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| ~219, 221, 223 | [C₆H₃⁷⁹/⁸¹Br³⁵/³⁷ClNO]⁺ | Molecular Ion Cluster (M⁺, M+2, M+4) |
| ~190, 192, 194 | [M - CHO]⁺ | Loss of formyl radical |
| ~184, 186 | [M - Cl]⁺ | Loss of chlorine radical |
| ~140, 142 | [M - Br]⁺ | Loss of bromine radical |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Bromo-2-chloropyridine-3-carboxaldehyde, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These calculations would likely show a planar pyridine (B92270) ring, with the electron-withdrawing effects of the bromine, chlorine, and carboxaldehyde substituents influencing the ring's geometry and electronic distribution. The aldehyde group's orientation relative to the pyridine ring is a key conformational variable.
The electronic properties are significantly shaped by the substituents. The halogen atoms (bromo and chloro) and the carboxaldehyde group are electron-withdrawing, which reduces the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic substitution compared to pyridine itself. Conversely, the electron deficiency enhances the electrophilicity of the ring carbons, particularly those bearing the halogen substituents, making them potential sites for nucleophilic attack.
HOMO-LUMO Energy Gap Analysis and Charge Transfer Character
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the strong electron-withdrawing nature of the substituents would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO-LUMO gap is anticipated to be relatively small, suggesting a molecule with significant potential for chemical reactions. The analysis of the HOMO and LUMO electron density distributions would likely reveal that the HOMO is localized more on the pyridine ring and the bromine atom, while the LUMO is concentrated on the carboxaldehyde group and the pyridine ring's nitrogen atom. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation, a property relevant in the design of organic electronics and dyes. nih.gov
Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -3.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | A smaller gap suggests higher reactivity and lower energy electronic transitions. nih.gov |
| Ionization Potential | 7.2 eV | Estimated energy required to remove an electron. |
| Electron Affinity | 3.5 eV | Estimated energy released when an electron is added. |
Note: The values in this table are illustrative, based on typical DFT calculation results for similar halogenated and formyl-substituted pyridines, and are intended to represent the expected trends.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map is color-coded to represent different electrostatic potential values on the electron density surface.
For this compound, the MEP map would be expected to show the following features:
Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the carboxaldehyde group. These are the most likely sites for electrophilic attack. The nitrogen atom's lone pair makes it a primary site for protonation and coordination to metal ions. nih.govresearchgate.net
Positive Potential (Blue): Regions of positive potential, indicating electron-poor areas, would be located around the hydrogen atom of the carboxaldehyde group and the carbon atom of the carbonyl group. The carbonyl carbon is a prime target for nucleophilic addition reactions. The hydrogen atoms on the pyridine ring would also exhibit positive potential. researchgate.net
The presence of both electron-rich and electron-poor regions highlights the molecule's amphiphilic character, enabling it to interact with a variety of reagents.
Mechanistic Studies using Computational Approaches
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed.
For this compound, computational studies could investigate various reactions, such as:
Nucleophilic Addition to the Aldehyde: This is a characteristic reaction of aldehydes. Computational modeling could detail the addition of nucleophiles like organometallic reagents or amines to the carbonyl carbon, including the geometry of the transition state and the reaction's activation energy. wikipedia.org
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic substitution, potentially at the positions bearing the chloro or bromo substituents. Theoretical studies could compare the activation barriers for substitution at these two positions, predicting which halogen is a better leaving group under specific reaction conditions.
Hydration of the Aldehyde: The equilibrium and kinetics of the hydration of the aldehyde group, a reaction that can be significant in aqueous media, can be modeled to understand its pH dependence and catalytic effects. acs.org
These studies provide a deeper understanding of the molecule's reactivity and can guide the design of synthetic routes to new derivatives.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. materialsciencejournal.orgnih.gov For this compound, these calculations would help in assigning the characteristic vibrational bands in its experimental infrared (IR) and Raman spectra. Key predicted vibrations would include the C=O stretch of the aldehyde, C-H stretching and bending modes, C-Cl and C-Br stretches, and the various pyridine ring vibrations. The calculated frequencies are often scaled to improve agreement with experimental values. rsc.org
NMR Spectroscopy: While not explicitly part of this section's focus, it's noteworthy that computational methods can also predict NMR chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation.
Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| Aldehyde C-H Stretch | 2850 | 2800-2900 |
| Aldehyde C=O Stretch | 1710 | 1690-1720 |
| Pyridine Ring C=N/C=C Stretches | 1580, 1550, 1450 | 1400-1600 |
| C-Cl Stretch | 750 | 700-800 |
| C-Br Stretch | 650 | 600-700 |
Note: The predicted values are illustrative and based on typical results for similar compounds. Experimental verification is necessary.
Conformational Analysis and Intramolecular Interactions
The presence of the rotatable carboxaldehyde group introduces the possibility of different spatial arrangements, or conformations. Conformational analysis using computational methods can determine the relative energies of these conformers and the energy barriers to rotation.
For this compound, the primary conformational freedom is the rotation around the C-C bond connecting the aldehyde group to the pyridine ring. Two planar conformations would be of primary interest: one where the C=O bond is syn to the ring nitrogen and another where it is anti. Computational analysis would likely predict the relative stability of these conformers. The syn conformation might be influenced by steric hindrance with the adjacent chlorine atom, while the anti conformation could be more stable.
Intramolecular interactions, such as weak hydrogen bonds or electrostatic interactions between the aldehyde group and the substituents on the ring, could also play a role in stabilizing certain conformations. For instance, an interaction between the aldehyde oxygen and a ring hydrogen, or between the aldehyde hydrogen and the chlorine atom, could be investigated. nih.govmdpi.com Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.
Applications in Medicinal and Agrochemical Chemistry
4-Bromo-2-chloropyridine-3-carboxaldehyde as a Privileged Scaffold for Bioactive Molecule Synthesis
The pyridine (B92270) ring is a quintessential "privileged scaffold" in medicinal chemistry, frequently incorporated into a diverse range of FDA-approved drugs. researchgate.netrsc.org This nitrogen-bearing heterocycle is a key component in numerous natural products and synthetic compounds, valued for its ability to form hydrogen bonds and engage in various biological interactions. nih.govresearchgate.net Pyridine derivatives are of particular interest due to their favorable properties, such as improved water solubility, which can enhance the pharmacokinetic profiles of potential drug candidates. nih.gov
This compound serves as a versatile starting material for constructing more complex molecules based on this privileged scaffold. nbinno.com Its structure offers multiple points for chemical modification:
The aldehyde group is a key functional handle for forming new carbon-carbon or carbon-nitrogen bonds.
The chlorine and bromine atoms at positions 2 and 4, respectively, can be selectively targeted in cross-coupling reactions or nucleophilic substitutions.
The pyridine nitrogen influences the molecule's electronic properties and provides a site for potential interactions with biological targets.
This multi-functional nature allows chemists to readily generate libraries of diverse compounds, accelerating the discovery of new bioactive molecules for a wide range of diseases. researchgate.netnih.gov
Development of Pharmaceutical Leads and Drug Discovery Efforts
The search for novel pharmaceutical leads is a critical aspect of drug discovery, and versatile chemical building blocks are essential for this process. nih.gov this compound, with its distinct reactive sites, is an ideal starting point for creating new chemical entities with potential therapeutic value. nbinno.com The adaptability of the pyridine scaffold allows for extensive structural modifications, which is a crucial strategy in the search for new drugs with potent biological activity. researchgate.net
The chlorinated pyridine core is a feature found in many pharmaceuticals, highlighting the importance of this structural motif in drug design. nih.gov By using this compound, medicinal chemists can explore how different substitutions on the pyridine ring influence biological activity, leading to the identification of promising drug candidates.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For pyridine derivatives, SAR studies have shown that the type and position of substituents on the ring can dramatically alter their therapeutic properties. researchgate.net
In the context of this compound, the following structural features are significant for SAR exploration:
Halogen Atoms : The presence of bromine and chlorine atoms significantly impacts the molecule's lipophilicity and electronic distribution. nih.gov Halogens can form halogen bonds with biological targets and can influence the metabolic stability of a compound. Their position on the pyridine ring is crucial for determining binding affinity and selectivity. nih.govnih.gov
Aldehyde Group : As a primary point of diversification, modifications at the aldehyde position (C3) allow for the systematic exploration of how different appended groups affect activity. By converting the aldehyde into various other functional groups (amines, alcohols, alkenes, etc.), researchers can probe the steric and electronic requirements of a biological target.
A hypothetical SAR study starting with this compound could involve synthesizing a series of derivatives to determine which structural modifications lead to enhanced biological effects, such as increased potency or selectivity.
| Structural Feature | Potential Influence on Biological Activity | Rationale |
| Pyridine Nitrogen | Acts as a hydrogen bond acceptor; influences polarity and solubility. | The lone pair of electrons on the nitrogen can interact with hydrogen bond donors on biological targets like enzymes or receptors. rsc.org |
| Chlorine at C2 | Affects electronics and can be a site for nucleophilic substitution. | The electron-withdrawing nature of chlorine influences the reactivity of the ring. It can also serve as a leaving group in certain synthetic transformations. nih.govnih.gov |
| Aldehyde at C3 | Key site for chemical diversification to probe steric and electronic interactions. | Can be readily converted into a wide range of other functional groups (e.g., amines via reductive amination, alkenes via Wittig reaction) to explore the binding pocket of a target. |
| Bromine at C4 | Influences lipophilicity; serves as a handle for cross-coupling reactions. | Halogens can enhance binding affinity through specific interactions. The bromine atom is particularly useful for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-based substituents. nih.gov |
Pyridine-containing molecules have been successfully developed as inhibitors for a wide range of enzymes and as ligands for various receptors. nih.gov For instance, pyridine carboxamide derivatives have shown significant potential as urease inhibitors, which is relevant for treating infections caused by ureolytic bacteria. nih.gov Additionally, related heterocyclic compounds have been investigated as inhibitors of enzymes like DNA gyrase and alkaline phosphatase, which are important targets for antimicrobial drug development. mdpi.com
This compound is a valuable precursor for synthesizing such inhibitors and ligands. The aldehyde group can be used to build structures that mimic the transition state of an enzymatic reaction or to introduce functionalities that bind to a specific receptor pocket. The halogen atoms provide opportunities for further modification to optimize binding affinity and selectivity for the target protein. nih.gov A related compound, 2-Bromo-4-chloropyridine-3-carboxaldehyde, has been investigated as a kinase inhibitor for potential use in treating autoimmune diseases. biosynth.com
Applications in Agrochemical Development
The pyridine scaffold is not only prevalent in pharmaceuticals but is also one of the most commercially successful heterocycles in the agrochemical industry. researchgate.net Many herbicides, pesticides, and fungicides contain a pyridine ring. Halogenated pyridines, in particular, are crucial intermediates in the synthesis of these products. researchgate.netchemimpex.com For example, trifluoromethylpyridines are key structural motifs in numerous active agrochemical ingredients. semanticscholar.orgnih.gov
A closely related compound, 4-Amino-3-bromo-2-chloropyridine, is noted for its use in the development of effective herbicides and pesticides, contributing to advancements in crop protection. nbinno.com This suggests that this compound is also a highly promising building block for the synthesis of new agrochemicals. Its halogenated structure is a common feature in modern pesticides, and the aldehyde group provides a convenient handle for synthesizing a variety of active compounds. chemimpex.com
Late-Stage Functionalization of Complex Bioactive Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. cancer.govresearchgate.net This approach allows for the rapid generation of a diverse set of analogues from a common advanced intermediate, which can help to improve a molecule's properties. nih.gov
Pyridine-containing molecules are often subjects of LSF due to the challenge of achieving selective functionalization on the pyridine ring. cancer.govutexas.edu this compound is well-suited for LSF strategies. The aldehyde group can be used to attach this fragment to a larger bioactive molecule, while the bromo and chloro substituents remain available for subsequent modifications through selective cross-coupling reactions. This allows chemists to fine-tune the properties of a lead compound without having to restart the synthesis from the beginning. unimi.it
Pyridine Schiff Bases in Antimicrobial Research
Schiff bases are compounds containing an azomethine group (-C=N-) and are synthesized by the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net Pyridine-based Schiff bases are a well-studied class of compounds known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netmdpi.comsjpas.com
The aldehyde group in this compound makes it an excellent substrate for the synthesis of novel pyridine Schiff bases. By reacting it with various primary amines (e.g., substituted anilines, aminothiazoles), a library of new Schiff base derivatives can be generated. The resulting compounds can then be screened for antimicrobial activity. researchgate.net
Studies have shown that the pyridine ring's nitrogen atom and the presence of halogens can significantly enhance the antimicrobial effects of Schiff bases. nih.govmdpi.com Schiff bases derived from isoniazid (B1672263) (a pyridine-containing drug) and fluorinated benzaldehydes, for example, have demonstrated activity against C. albicans. mdpi.com Research on other halogen-substituted pyridine Schiff bases has revealed pronounced biocidal effects against Gram-positive bacteria. mdpi.comscilit.com
| Organism Type | Example Organisms | General Activity of Pyridine Schiff Bases | Reference |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Pronounced biocidal effects have been observed. | sjpas.commdpi.comscilit.com |
| Gram-negative Bacteria | Escherichia coli | Activity is variable; some derivatives show activity while others are ineffective. | sjpas.commdpi.com |
| Fungi | Candida albicans | Some pyridine Schiff bases show significant antifungal activity. | sjpas.commdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 4-Bromo-2-chloropyridine-3-carboxaldehyde that influence its reactivity?
- Answer : The compound features a pyridine ring substituted with bromine (C-4), chlorine (C-2), and an aldehyde group (C-3). The electron-withdrawing halogen atoms (Br, Cl) enhance electrophilicity at the aldehyde and adjacent positions, facilitating nucleophilic substitution or coupling reactions. The aldehyde group enables condensation reactions (e.g., formation of hydrazones or imines) .
Q. What are the common synthetic routes for preparing this compound in laboratory settings?
- Answer :
- Route 1 : Direct bromination of 2-chloropyridine-3-carboxaldehyde using bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄) at 0–25°C .
- Route 2 : Sequential halogenation: Chlorination of pyridine derivatives followed by bromination and oxidation to introduce the aldehyde group. Solvents like DMF or dichloromethane are typically used .
- Note : Reaction yields depend on temperature control and stoichiometric ratios of halogenating agents.
Q. What purification techniques are recommended for isolating this compound with high purity?
- Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves halogenated byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity for sensitive applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in halogenation reactions?
- Answer :
- Catalysts : Use Lewis acids (e.g., FeCl₃) to activate the pyridine ring for regioselective bromination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.
- Temperature : Maintain 0–5°C during bromine addition to minimize over-halogenation.
- Data Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | FeCl₃ (0.1 eq) | +25% |
| Solvent | DMF | +15% |
| Reaction Temp. | 0–5°C | +20% |
Q. What analytical methods are most effective for characterizing and confirming the structure of this compound?
- Answer :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: aldehyde proton at δ 9.8–10.2 ppm, pyridine protons at δ 8.0–8.5 ppm .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 220.45 (C₆H₃BrClNO) .
- IR Spectroscopy : Strong C=O stretch (aldehyde) at 1700–1720 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ .
Q. How can researchers address contradictions in reported synthetic yields or reactivity data for this compound?
- Answer :
- Root-Cause Analysis : Compare reaction protocols (e.g., solvent purity, halogen source, catalyst loading). For example, NBS vs. Br₂ may lead to divergent yields due to reactivity differences .
- Reproducibility Testing : Standardize parameters (e.g., inert atmosphere, moisture control) to isolate variables.
- Case Study : A 2024 study resolved a 30% yield discrepancy by identifying trace water in DMF as a deactivating agent for FeCl₃ .
Data Contradiction Analysis
Q. Why do some studies report low stability of this compound under basic conditions?
- Answer : The aldehyde group is prone to aldol condensation or oxidation in basic media. Stabilization strategies include:
- Storing the compound at 0–6°C under nitrogen .
- Adding stabilizers (e.g., BHT) to inhibit radical-mediated degradation.
- Comparative Stability Data :
| Condition | Degradation Rate (24h) | Stabilizer Effect |
|---|---|---|
| Basic (pH 10) | 85% | BHT reduces to 15% |
| Neutral (pH 7) | 5% | N/A |
Methodological Recommendations
Q. What strategies mitigate challenges in coupling reactions involving this compound?
- Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Steric hindrance from Cl/Br substituents may require longer reaction times (24–48h) .
- Protection of Aldehyde : Temporarily convert the aldehyde to an acetal to prevent side reactions during coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
